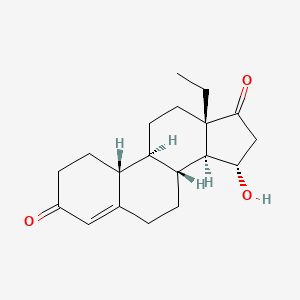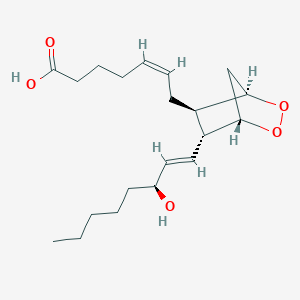
nisina Z
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Nisin Z is synthesized as a prepeptide and undergoes post-translational modifications to achieve its active form. These modifications include dehydration of serine and threonine residues and the formation of lanthionine and β-methyllanthionine rings, crucial for its antimicrobial activity. The biosynthetic production of nisin Z can be enhanced through various fermentation techniques and conditions. For instance, immobilization techniques have shown promise in improving nisin Z productivity, with certain methods achieving a significant increase in yield compared to free cell systems (Sonomoto et al., 2000).
Molecular Structure Analysis
The molecular structure of nisin Z plays a pivotal role in its antimicrobial function. The peptide consists of 34 amino acids, featuring five lanthionine rings that are essential for binding to the target membrane and exerting its antibacterial effects. The C-terminal region of nisin Z is particularly important for its initial interaction with target membranes, as it facilitates binding, insertion, and pore formation, leading to bacterial cell death. Modifications in the C-terminal part of nisin Z can significantly affect its antimicrobial activity and signaling capacity, highlighting the importance of its precise molecular structure for function (Breukink et al., 1997).
Chemical Reactions and Properties
Nisin Z exhibits a range of chemical reactions that underlie its antimicrobial properties. It can induce pore formation in bacterial cell membranes by interacting with lipid II, a key component in bacterial cell wall synthesis. This interaction leads to cell death through mechanisms such as depolarization of the cytoplasmic membrane and leakage of vital cell contents. The presence of specific environmental factors, such as pH and salt concentration, can influence the activity of nisin Z, indicating its susceptibility to external chemical conditions (Abee et al., 1994).
Physical Properties Analysis
The physical properties of nisin Z, such as its solubility, stability, and interaction with various media, are critical for its application. Nisin Z's effectiveness can vary depending on the composition of the surrounding environment, including the presence of lipids, proteins, and other components found in food matrices or biological systems. Its stability and activity can be affected by factors like temperature, pH, and the presence of ions, which can either enhance or inhibit its antimicrobial efficacy (Laridi et al., 2003).
Chemical Properties Analysis
Nisin Z's chemical properties, particularly its amphipathic nature and ability to form pores in bacterial membranes, are central to its mode of action. Its amphipathicity allows for effective interaction with membrane lipids, leading to the formation of pores that compromise bacterial cell integrity. Furthermore, the peptide's structure enables selective binding to lipid II, facilitating its antimicrobial activity against a wide range of Gram-positive bacteria. Studies have also explored the synergistic effects of nisin Z when combined with other antimicrobial agents, suggesting that its chemical properties can be leveraged to enhance the efficacy of traditional antibiotics (Lewies et al., 2017).
Aplicaciones Científicas De Investigación
Aplicaciones biomédicas
La nisina Z se ha utilizado ampliamente en el campo biomédico {svg_1}. Se ha informado que previene el crecimiento de cepas bacterianas resistentes a los medicamentos, como Staphylococcus aureus resistente a la meticilina, Streptococcus pneumoniae, Enterococci y Clostridium difficile {svg_2}. La this compound también ha demostrado tener actividad antimicrobiana contra patógenos asociados a enfermedades tanto grampositivos como gramnegativos {svg_3}.
Propiedades anti-biofilm
Se ha informado que la this compound tiene propiedades anti-biofilm {svg_4}. Las biopelículas son un conjunto de uno o más tipos de microorganismos que pueden crecer en muchas superficies diferentes. Esta propiedad de la this compound puede ser particularmente útil para prevenir la formación de biopelículas dañinas en diversos entornos.
Tratamiento del cáncer
La this compound ha mostrado potencial en el tratamiento del cáncer {svg_5} {svg_6}. Se ha encontrado que influye en el crecimiento de los tumores y exhibe citotoxicidad selectiva hacia las células cancerosas {svg_7}. Esto la convierte en una candidata prometedora para futuras terapias contra el cáncer.
Conservación de alimentos
La this compound se ha utilizado ampliamente como bioconservante de alimentos {svg_8} {svg_9} {svg_10}. Está aprobada por la FDA y generalmente se considera un péptido seguro {svg_11}. Se ha utilizado en más de 50 países y ha tenido un impacto significativo en la industria alimentaria como bioconservante natural para diferentes tipos de alimentos {svg_12}.
Estabilidad en productos lácteos
La this compound se ha estudiado por su estabilidad en productos lácteos {svg_13}. El estudio sugiere que la this compound se degrada extensamente, principalmente por oxidación, en productos lácteos {svg_14}. Este hallazgo puede contribuir a la comprensión de la vía de degradación de la this compound y su impacto en la actividad antimicrobiana durante la vida útil de los productos {svg_15}.
Desarrollo de envases activos antimicrobianos
La this compound se ha utilizado en el desarrollo de envases activos antimicrobianos {svg_16}. Esta aplicación de la this compound puede ayudar a mantener la calidad y seguridad de los productos alimenticios.
Mecanismo De Acción
Target of Action
Nisin Z, a variant of nisin, is a small cationic peptide that primarily targets Gram-positive bacteria . Its primary target is lipid II , an essential precursor in peptidoglycan biosynthesis . Lipid II is a molecule found in the cell membrane of bacteria and plays a crucial role in cell wall synthesis .
Mode of Action
Nisin Z exhibits a dual mode of action . It binds to lipid II on the bacterial membrane, resulting in the inhibition of cell wall synthesis . This binding also leads to the formation of pores in the bacterial cell membrane . The pore formation causes a loss of vital ions and molecules, leading to cell death .
Biochemical Pathways
The interaction of nisin Z with lipid II disrupts the biochemical pathways involved in cell wall synthesis . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis . Additionally, nisin Z can induce apoptosis and inhibit the outgrowth of bacterial spores .
Pharmacokinetics
It’s known that nisin z is heat stable at acidic ph and shows a bactericidal mode of action against certain bacteria .
Result of Action
The result of nisin Z’s action is the death of the targeted bacterial cells . By inhibiting cell wall synthesis and forming pores in the cell membrane, nisin Z causes the cells to lose vital ions and molecules, leading to cell death . In addition, nisin Z has been found to induce selective toxicity and negatively affect the energy metabolism of certain cells .
Action Environment
The effectiveness of nisin Z is often affected by environmental factors such as pH, temperature, food composition, structure, and food microbiota . For instance, the action of nisin Z is optimal at pH 6.0 and is significantly reduced by di- and trivalent cations . Moreover, nisin Z is more soluble and stable at a pH above 6 compared to nisin A .
Direcciones Futuras
The continued unearthing of new natural variants from within human and animal gastrointestinal tracts has sparked interest in the potential application of nisin to influence the microbiome . Moreover, interdisciplinary approaches have taken advantage of biotechnological advancements to bioengineer nisin to produce novel variants and expand nisin functionality for applications in the biomedical field .
Propiedades
| { "Design of Synthesis Pathway": "The synthesis pathway for nisin Z involves solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin with linker", "Coupling reagents", "Deprotection reagents", "Cleavage reagents" ], "Reaction": [ "The first step involves attaching the Fmoc-protected amino acid to the resin with the linker.", "The Fmoc group is then removed using a deprotection reagent.", "The next Fmoc-protected amino acid is added using a coupling reagent.", "This process is repeated until the desired peptide sequence is obtained.", "The peptide is then cleaved from the resin using a cleavage reagent.", "The crude peptide is purified using HPLC to obtain the final product, nisin Z." ] } | |
Número CAS |
137061-46-2 |
Fórmula molecular |
C141H229N41O38S7 |
Peso molecular |
3331.05 |
Sinónimos |
nisin Z |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)
![benzyl N-[(2S)-1-[[(1E,2S)-1-(carbamoylhydrazinylidene)-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1148298.png)

![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B1148309.png)

![2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-](/img/structure/B1148316.png)

